molecular formula C9H18N2O B13628250 5-((Isobutylamino)methyl)pyrrolidin-2-one

5-((Isobutylamino)methyl)pyrrolidin-2-one

Katalognummer: B13628250
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: SXDQFLCQHWJOLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((Isobutylamino)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H18N2O It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, and contains an isobutylamino group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Isobutylamino)methyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with isobutylamine under controlled conditions. One common method is to react pyrrolidin-2-one with isobutylamine in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethyl acetate, at a temperature range of 0-50°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-((Isobutylamino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-((Isobutylamino)methyl)pyrrolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-((Isobutylamino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of target proteins, modulating their activity. The pyrrolidin-2-one ring provides structural stability and enhances the binding affinity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-((Isobutylamino)methyl)pyrrolidin-2-one is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry .

Eigenschaften

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

5-[(2-methylpropylamino)methyl]pyrrolidin-2-one

InChI

InChI=1S/C9H18N2O/c1-7(2)5-10-6-8-3-4-9(12)11-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI-Schlüssel

SXDQFLCQHWJOLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNCC1CCC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.